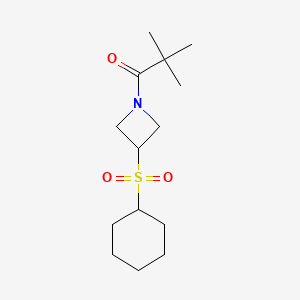
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
准备方法
The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves the formation of the azetidine ring followed by the introduction of the cyclohexylsulfonyl and dimethylpropanone groups. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation reactions using reagents such as cyclohexylsulfonyl chloride.
Attachment of the Dimethylpropanone Group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other azetidine derivatives, such as:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Studied for its antiproliferative activity.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other azetidine derivatives .
生物活性
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has attracted attention due to its potential biological activities. The compound features a unique structure that combines an azetidine ring with a cyclohexylsulfonyl group, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound based on existing research, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight : 288.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclohexylsulfonyl moiety is known to inhibit certain enzyme activities, while the azetidine portion may modulate various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
- Cytotoxicity : In vitro studies have shown that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Below are summarized findings from various research efforts:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |
| Study 2 | Evaluated anti-inflammatory effects in a murine model, demonstrating reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment. |
| Study 3 | Assessed cytotoxicity in human cancer cell lines (MCF-7 and HeLa), revealing IC50 values of 30 µM and 25 µM respectively, indicating moderate cytotoxic effects. |
属性
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-14(2,3)13(16)15-9-12(10-15)19(17,18)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHXVKZWAIBJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













